molecular formula C6H8ClFO B2615175 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde CAS No. 2137882-83-6

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde

Cat. No. B2615175
CAS RN: 2137882-83-6
M. Wt: 150.58
InChI Key: BGQNYUNPURGDDX-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde, also known as CFDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. CFDC has been used in various scientific research applications, including drug discovery and development, and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in the synthesis of biologically active compounds. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including cyclopropanation, oxidation, and reduction, which can lead to the formation of different products with different biological activities.
Biochemical and Physiological Effects:
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in preclinical studies. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents, which suggests that it may have some biological activity.

Advantages and Limitations for Lab Experiments

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has several advantages as a starting material for the synthesis of biologically active compounds. It is a versatile intermediate that can be used to synthesize a variety of compounds with different biological activities. It is also relatively easy to synthesize from commercially available starting materials. However, 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has some limitations as well. It is a reactive intermediate that can undergo various chemical reactions, which can make it difficult to control the synthesis of specific products. It is also relatively unstable and can decompose over time.

Future Directions

There are several future directions for the use of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde in scientific research. One potential direction is the development of new chiral catalysts and ligands for asymmetric synthesis. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of chiral compounds, and further research in this area could lead to the development of new drugs and other biologically active compounds. Another potential direction is the development of new anticancer agents and antiviral agents. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has shown promising results in preclinical studies, and further research in this area could lead to the development of new treatments for cancer and viral infections. Finally, there is also potential for the use of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde in the development of new materials with unique properties, such as polymers and surfactants.

Synthesis Methods

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-2-fluoroethylamine with ethyl 2-bromoacetate to form the intermediate compound, which is then converted to 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde through a series of reactions involving cyclopropanation and oxidation.

Scientific Research Applications

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used in various scientific research applications, including drug discovery and development. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents. It has also been used in the development of chiral catalysts and ligands for asymmetric synthesis.

properties

IUPAC Name

2-chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO/c1-4-5(2,3-9)6(4,7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNYUNPURGDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)Cl)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde

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